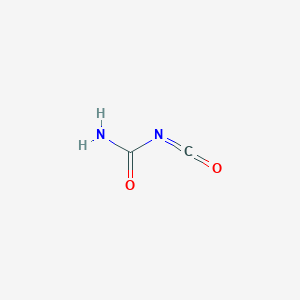

Carbamyl isocyanate

Description

Contextualization within Reactive Isocyanates and Carbamoyl (B1232498) Transfer Reagents

Organic compounds that feature the isocyanate functional group (R−N=C=O) are known as isocyanates. wikipedia.org The structure of this group, with its planar and nearly linear N=C=O linkage, is closely related to carbon dioxide (CO₂). wikipedia.org Isocyanates are defined by their high reactivity, acting as strong electrophiles. wikipedia.org The carbon atom in the –N=C=O group is susceptible to nucleophilic attack, leading to a wide range of addition reactions. poliuretanos.net This reactivity is the foundation of their extensive use in polymer chemistry and organic synthesis. wikipedia.orgdoxuchem.com

The reaction of an isocyanate with a nucleophile, such as an alcohol, amine, or water, results in the formation of stable covalent bonds. wikipedia.org These reactions are fundamental to the synthesis of many important classes of compounds. For instance, the reaction with alcohols yields carbamates (urethanes), while the reaction with amines produces ureas. wikipedia.orgdoxuchem.com

| Nucleophile (H-Nu) | Product | Product Class | General Equation |

| Alcohol (R'-OH) | Carbamate (B1207046) (Urethane) | >N−C(=O)−O− | R-NCO + R'-OH → R-NH-CO-OR' |

| Amine (R'₂NH) | Substituted Urea (B33335) | >N−C(=O)−N< | R-NCO + R'₂NH → R-NH-CO-NR'₂ |

| Water (H₂O) | Amine + CO₂ | (via unstable carbamic acid) | R-NCO + H₂O → [R-NH-COOH] → R-NH₂ + CO₂ |

This table summarizes the characteristic reactions of isocyanates with common nucleophiles.

Within this context, isocyanates are powerful carbamoylating agents . Carbamoylation is a chemical process that introduces a carbamoyl group (R₂N−C(=O)−) to a molecule. nih.gov Due to their reactivity, isocyanates readily transfer their R-N=C=O moiety to nucleophilic substrates, forming the corresponding carbamate or urea, thus achieving carbamoylation. acs.org

In advanced synthesis, the high reactivity of simple isocyanates can be a drawback. This has led to the development of carbamoyl transfer reagents that act as "masked" or "blocked" isocyanate equivalents. acs.org A prominent example is the class of N-alkyl carbamoylimidazoles. acs.orgresearchgate.net These are stable, crystalline compounds that can be easily handled and stored. acs.org In the presence of a base, they react with nucleophiles to deliver the carbamoyl group, effectively serving as isocyanate surrogates without the need to handle the more hazardous isocyanate intermediates directly. researchgate.netnih.gov This approach provides a safer and more controlled method for performing carbamoylation reactions. acs.orgorganic-chemistry.org

Historical Perspective on the Conceptualization and Investigation of Carbamyl Isocyanate

The study of isocyanates dates back to the mid-19th century, with several key discoveries laying the groundwork for understanding compounds like this compound. The timeline below highlights major milestones in the development of isocyanate chemistry.

| Year | Scientist(s) | Discovery / Contribution | Significance |

| 1848 | Charles Adolphe Wurtz | First reported synthesis of an organic isocyanate (methyl isocyanate). scribd.com | Established the existence and fundamental synthesis of the isocyanate functional group. |

| Late 19th Century | A.W. von Hofmann | Extensive studies on the reactions of isocyanates, including the Hofmann rearrangement, which produces an isocyanate intermediate. wikipedia.org | Broadened the understanding of isocyanate reactivity and synthetic pathways. |

| 1937 | Otto Bayer & Team | Discovered the polyaddition process, reacting diisocyanates with diols to create polyurethanes. theinventors.org | Revolutionized polymer science and created a versatile new class of materials. |

| Mid 20th Century | Various Researchers | Development and refinement of the phosgenation process for the industrial production of isocyanates. doxuchem.comscribd.com | Enabled the large-scale manufacturing of isocyanates for commercial applications. |

The most common industrial method for synthesizing isocyanates is the reaction of a primary amine with phosgene (B1210022) (COCl₂). wikipedia.orgdoxuchem.com This reaction proceeds through the formation of a carbamoyl chloride intermediate (R-NH-C(O)Cl), which is then dehydrochlorinated upon heating to yield the isocyanate. wikipedia.orgnih.gov The chemistry of carbamoyl chlorides is thus intrinsically linked to the synthesis of isocyanates. nih.gov The unsubstituted carbamoyl chloride (H₂NCOCl), the direct precursor to this compound, is a remarkably stable compound compared to related structures. nih.gov

While specific early investigations into this compound itself are not as prominently documented as its alkyl and aryl derivatives, its existence and reactivity were a logical extension of the foundational work by chemists like Wurtz and Hofmann. The development of polyurethane chemistry by Otto Bayer in 1937 dramatically increased the industrial and academic interest in the entire isocyanate class of compounds, solidifying their importance in chemical science. theinventors.org

Scope and Significance in Advanced Organic Synthesis Research

The ability to perform carbamoylation is of high significance in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science, for the construction of ureas and carbamates. Research has focused on developing more efficient, safer, and versatile methods for carbamoyl transfer, moving beyond the direct use of highly reactive isocyanates.

A key area of advanced research involves the use of stable isocyanate surrogates, such as N-substituted carbamoylimidazoles. acs.orgorganic-chemistry.org These reagents function as bench-stable sources for the carbamoyl group and have demonstrated broad utility. acs.org Their significance lies in their ability to circumvent the direct handling of toxic and volatile isocyanates while providing a controlled and high-yielding route to complex molecules. acs.org

Detailed research findings have shown that these masked isocyanate reagents can be used to synthesize a diverse array of valuable compounds:

Unsymmetrical Ureas : By reacting N-carbamoylimidazoles with various primary or secondary amines, a library of unsymmetrical ureas can be generated. This method has been successfully applied to the synthesis of natural products. researchgate.netnih.gov

Carbamates and Thiocarbamates : The reaction of these surrogates with alcohols and thiols under basic conditions affords the corresponding carbamates and thiocarbamates in good yields. acs.orgnih.gov

Heterocycles : The methodology has been extended to the synthesis of important heterocyclic structures. For example, reaction with amino acid esters can produce hydantoins, while chiral epoxy alcohols can be converted into chiral oxazolidinones with high regio- and stereoselectivity. acs.orgnih.gov

This research into stable carbamoyl transfer reagents represents a significant advance in synthetic chemistry. It provides a practical and safer alternative to traditional isocyanate chemistry, expanding the toolkit available to organic chemists for the synthesis of complex molecular architectures. organic-chemistry.org The development of such methods underscores the continued importance of the carbamoyl group and the ongoing innovation in the field of isocyanate chemistry.

Structure

2D Structure

3D Structure

Properties

CAS No. |

65505-29-5 |

|---|---|

Molecular Formula |

C2H2N2O2 |

Molecular Weight |

86.05 g/mol |

IUPAC Name |

carbamoyl isocyanate |

InChI |

InChI=1S/C2H2N2O2/c3-2(6)4-1-5/h(H2,3,6) |

InChI Key |

VFFLQUNAMYWTLJ-UHFFFAOYSA-N |

Canonical SMILES |

C(=NC(=O)N)=O |

Origin of Product |

United States |

Synthetic Methodologies for Carbamyl Isocyanate and Functional Equivalents

In-Situ Generation Strategies for Carbamyl Isocyanate

The transient nature of many isocyanates necessitates their generation within the reaction mixture, a strategy known as in-situ generation. This approach avoids the isolation of potentially hazardous or unstable intermediates. Several classical rearrangement reactions are instrumental in this regard, each involving a key isocyanate intermediate.

Curtius Rearrangement of Acyl Azides to Isocyanate Intermediates

The Curtius rearrangement is a versatile and widely used method for converting carboxylic acids into isocyanates, which can then be transformed into amines, ureas, and urethanes. nih.govorganic-chemistry.org The reaction proceeds through the thermal or photochemical decomposition of an acyl azide (B81097), which is typically prepared from a carboxylic acid derivative. nih.govallen.in

The mechanism involves the migration of an alkyl or aryl group from the carbonyl carbon to the adjacent nitrogen atom, with the concurrent expulsion of nitrogen gas, a highly stable leaving group. allen.inchemistrysteps.com This rearrangement results in the formation of an isocyanate intermediate. nih.govmasterorganicchemistry.com A key feature of the Curtius rearrangement is that the migration of the R group occurs with complete retention of its stereochemistry. nih.govlscollege.ac.in While early theories postulated the formation of a discrete acyl nitrene intermediate, recent studies suggest that the thermal rearrangement is a concerted process, avoiding the formation of nitrene byproducts. lscollege.ac.in However, under photochemical conditions, the reaction does proceed through a nitrene intermediate. nih.govlscollege.ac.in

The isocyanate generated in situ can be trapped by various nucleophiles. For example, reaction with water leads to a carbamic acid, which spontaneously decarboxylates to yield a primary amine. organic-chemistry.orgjove.com Alcohols react with the isocyanate to form carbamates (urethanes), and amines yield ureas. nih.govallen.in

| Starting Material | Key Reagents | Intermediate | Final Product Type |

| Carboxylic Acid | Azide source (e.g., NaN3), Activating agent | Acyl azide | Isocyanate |

| Acyl Halide | Azide salt | Acyl azide | Isocyanate |

| Acyl Hydrazide | Nitrous acid | Acyl azide | Isocyanate |

Lossen Rearrangement and Related Processes Yielding Isocyanates

The Lossen rearrangement provides another route to isocyanates, starting from hydroxamic acids or their derivatives. wikipedia.orgnumberanalytics.com In this reaction, a hydroxamate ester is converted into an isocyanate. wikipedia.orgunacademy.com Typically, O-acyl, O-sulfonyl, or O-phosphoryl derivatives of hydroxamic acids are used. wikipedia.orgresearchgate.net

The reaction is generally initiated by a base, which deprotonates the hydroxamic acid derivative. wikipedia.orglscollege.ac.in This is followed by a spontaneous rearrangement where a carboxylate or related anion is expelled, leading to the formation of the isocyanate intermediate. wikipedia.orgunacademy.com The isocyanate can then be reacted with nucleophiles like amines to produce ureas or with water to generate primary amines after decarboxylation of the intermediate carbamic acid. wikipedia.orglscollege.ac.in Recent advancements have demonstrated that the Lossen rearrangement can also be carried out under neutral conditions, for instance, by heating the hydroxamic acid in formamide (B127407). unacademy.com

| Starting Material | Activating Group | Key Condition | Intermediate |

| Hydroxamic Acid | O-acyl | Base | Isocyanate |

| Hydroxamic Acid | O-sulfonyl | Base | Isocyanate |

| Hydroxamic Acid | O-phosphoryl | Base | Isocyanate |

| Hydroxamic Acid | None | Heat (in formamide) | Isocyanate |

Hofmann and Schmidt Rearrangements Involving Isocyanate Intermediates

The Hofmann and Schmidt rearrangements are additional examples of reactions that proceed through an isocyanate intermediate to furnish amines or their derivatives. masterorganicchemistry.comrsc.org

The Hofmann rearrangement involves the reaction of a primary amide with a halogen (such as bromine) and a strong base to yield a primary amine with one less carbon atom. wikipedia.org The reaction proceeds through the formation of an N-haloamide, which, upon deprotonation, rearranges to an isocyanate intermediate. jove.comwikipedia.org This isocyanate is then hydrolyzed in the aqueous basic medium to a carbamic acid, which subsequently loses carbon dioxide to form the primary amine. wikipedia.org It is important to note that the isocyanate intermediate is generally not isolated in this process. masterorganicchemistry.comnrochemistry.com

The Schmidt reaction offers a pathway to amines from carboxylic acids or amides from ketones using hydrazoic acid in the presence of a strong acid. organic-chemistry.orgwikipedia.org When a carboxylic acid is the substrate, it reacts with hydrazoic acid to form a protonated acyl azide. wikipedia.org This intermediate then rearranges, losing nitrogen gas to form a protonated isocyanate. wikipedia.org Subsequent hydrolysis and decarboxylation lead to the formation of a primary amine. organic-chemistry.orgwikipedia.org Similar to the Curtius and Hofmann rearrangements, the Schmidt reaction proceeds via an isocyanate intermediate. youtube.com

| Rearrangement | Starting Material | Key Reagents | Intermediate | Primary Product |

| Hofmann | Primary Amide | Br2, NaOH | Isocyanate | Primary Amine |

| Schmidt | Carboxylic Acid | HN3, H+ | Isocyanate | Primary Amine |

| Schmidt | Ketone | HN3, H+ | Nitrilium ion | Amide |

Other Thermolytic and Rearrangement Pathways

Beyond the classical named reactions, other thermolytic and rearrangement pathways can generate isocyanates. For instance, the thermolysis of semicarbazones has been shown to produce azines through the formation of reactive N-substituted isocyanate intermediates. researchgate.net These intermediates can be trapped in situ by nucleophiles to form carbamates and N-substituted ureas. researchgate.net

Another approach involves the anodic oxidation of oxamic acids. This electrochemical method provides a phosgene-free route to isocyanates, which are generated in situ via anodic decarboxylation. acs.org These isocyanates can then be readily converted to ureas, carbamates, and thiocarbamates by adding suitable nucleophiles. acs.org Furthermore, dioxazolones can serve as precursors to isocyanates through a Lossen-type rearrangement upon thermal or catalytic activation, offering a convenient and often milder alternative for generating these reactive intermediates. rsc.org

Development of this compound Equivalents and Surrogates

Due to the high reactivity and potential hazards associated with isocyanates, the development of stable, easy-to-handle equivalents or surrogates is an important area of research. These compounds can act as carbamoylating agents without the need to generate the free isocyanate.

N-Alkyl Carbamoylimidazoles as Isocyanate Equivalents for Carbamoylation

N-Alkyl carbamoylimidazoles have emerged as effective and storable surrogates for isocyanates. nih.govnih.gov These crystalline compounds are often stable to air and water and can be prepared by reacting primary amine salts with 1,1'-carbonyldiimidazole (B1668759) (CDI). nih.govresearchgate.net This method avoids the formation of symmetrical urea (B33335) byproducts that can occur when using free amines. nih.gov

N-Alkyl carbamoylimidazoles can be "activated" to function as carbamoylating agents. In the presence of a base, they react with various nucleophiles, such as amines, alcohols, and thiols, to produce ureas, carbamates, and thiocarbamates, respectively, in good yields. nih.govresearchgate.net This reactivity makes them valuable reagents for the synthesis of a wide range of compounds, including biologically active molecules and natural products. nih.govnih.gov The reaction of carbamoylimidazoles with amino acid esters, for example, can lead to the formation of hydantoins, further showcasing their utility as isocyanate equivalents. nih.gov

Carbamoyl (B1232498) Chlorides as Precursors to Isocyanates and Carbamoyl Functionalities

Carbamoyl chlorides (R₂NC(O)Cl) are established precursors for the synthesis of isocyanates. wikipedia.orgwikipedia.org A primary method for their preparation involves the reaction of an amine with phosgene (B1210022). wikipedia.orggoogle.com This reaction proceeds through the formation of a carbamoyl chloride intermediate, which can then be converted to the corresponding isocyanate. wikipedia.orggoogle.com For instance, reacting an organic amino compound with phosgene at low temperatures in an inert solvent produces a slurry of a carbamoyl chloride-hydrochloride, which upon heating with additional phosgene, yields the isocyanate. google.com

Monosubstituted carbamoyl chlorides can be prepared by the addition of hydrogen chloride (HCl) to an isocyanate. wikipedia.orgnih.gov In solvents like acetonitrile, these compounds can exist in equilibrium with the corresponding isocyanate and HCl. nih.gov The stability of the parent carbamoyl chloride, H₂NCOCl, is noteworthy, especially when compared to the highly unstable formyl chloride. nih.gov

Carbamoyl chlorides are also valuable reagents for introducing carbamoyl functionalities. They react with alcohols to form carbamates, a reaction often facilitated by a base like pyridine (B92270). wikipedia.org Their hydrolysis, which is typically avoided, leads to the formation of carbamic acids. wikipedia.org

| Precursor | Reagent(s) | Product | Reference(s) |

| Amine (R₂NH) | Phosgene (COCl₂) | Carbamoyl chloride (R₂NCOCl) | wikipedia.orggoogle.com |

| Isocyanate (RNCO) | Hydrogen chloride (HCl) | Carbamoyl chloride (RNHCOCl) | wikipedia.orgnih.gov |

| Carbamoyl chloride (R₂NCOCl) | Alcohol (R'OH), Pyridine | Carbamate (B1207046) (R₂NC(O)OR') | wikipedia.org |

Trichloroacetyl Isocyanate and its Role in Carbamate/Carbamothioate Synthesis

Trichloroacetyl isocyanate (Cl₃C(O)NCO) is a highly reactive and versatile reagent used extensively in organic synthesis. Its strong electrophilicity, enhanced by the electron-withdrawing trichloromethyl group, makes it particularly useful for the synthesis of carbamates and carbamothioates. benchchem.com

The synthesis of trichloroacetyl isocyanate can be achieved by reacting 2,2,2-trichloroacetamide (B3429180) with oxalyl chloride or by the reaction of trichloroacetyl chloride with sodium cyanate. benchchem.com

In carbamate synthesis, trichloroacetyl isocyanate reacts readily with alcohols. benchchem.comorgsyn.org This reaction is often the first step in a two-step process for producing N-unsubstituted carbamates from alcohols. The initially formed trichloroacetyl carbamate is subsequently hydrolyzed to yield the final carbamate product. orgsyn.org This methodology has been employed in the synthesis of various carbaryl (B1668338) derivatives. researchgate.net

Furthermore, trichloroacetyl isocyanate is utilized in the preparation of S-aryl (trichloroacetyl) carbamothioates. This is achieved through a two-component reaction with thiophenol derivatives or 2-naphthalenethiol (B184263) in dichloromethane (B109758) at room temperature, resulting in high yields. chemrevlett.com The reactivity of trichloroacetyl isocyanate also extends to the synthesis of various heterocyclic compounds, including β-lactams. benchchem.com

| Reactant 1 | Reactant 2 | Product | Reference(s) |

| Trichloroacetyl isocyanate | Alcohols | Trichloroacetyl-protected carbamates | benchchem.comorgsyn.org |

| Trichloroacetyl isocyanate | Thiophenol derivatives | S-aryl (trichloroacetyl) carbamothioates | chemrevlett.com |

| Trichloroacetyl isocyanate | Cyclic enol ethers | Fused azetidinones | benchchem.com |

Chlorosulfonyl Isocyanate (CSI) as a Dual-Reactive Building Block

Chlorosulfonyl isocyanate (CSI), with the formula ClSO₂NCO, is a highly reactive compound distinguished by the presence of two electrophilic functional groups: a chlorosulfonyl group and an isocyanate group. marketpublishers.combenchchem.comtcichemicals.com This dual reactivity makes CSI an exceptionally versatile building block in organic synthesis, enabling a wide range of chemical transformations. marketpublishers.comguidechem.com It is instrumental in the creation of complex intermediates for pharmaceuticals, agrochemicals, and advanced materials. marketpublishers.comguidechem.com

The isocyanate group of CSI readily participates in cycloaddition reactions, particularly [2+2] cycloadditions with unsaturated compounds to form β-lactams. benchchem.comtcichemicals.com It also undergoes nucleophilic addition. tcichemicals.com The chlorosulfonyl group is susceptible to nucleophilic substitution, reacting with nucleophiles like amines and alcohols to form sulfonamides or sulfonate esters. marketpublishers.combenchchem.com

The reactivity of the two functional groups can be controlled. Generally, the isocyanate portion reacts preferentially over the chlorosulfonyl group. tcichemicals.com For example, in reactions with water, the chlorosulfonyl group of the intermediate is hydrolyzed to yield N-free amines, demonstrating that CSI can be used as a stable equivalent of the highly toxic and volatile isocyanic acid. tcichemicals.com CSI's ability to introduce both sulfonyl and carbamoyl moieties is crucial in medicinal chemistry for enhancing properties like drug solubility, stability, and bioavailability. marketpublishers.com

| Reaction Type | Reactant | Functional Group Involved | Product Type | Reference(s) |

| Cycloaddition | Unsaturated compounds | Isocyanate | β-Lactams | benchchem.comtcichemicals.com |

| Nucleophilic Substitution | Amines, Alcohols | Chlorosulfonyl | Sulfonamides, Sulfonate esters | marketpublishers.combenchchem.com |

| Nucleophilic Addition | Various nucleophiles | Isocyanate | Carbamates, Ureas | marketpublishers.comtcichemicals.com |

Novel Synthetic Routes to Related Functionalized Isocyanates Relevant to Carbamyl Chemistry

The development of novel synthetic methodologies for isocyanates is driven by the need for more sustainable and efficient processes, particularly those that avoid hazardous reagents like phosgene.

Palladium-Catalyzed Carbonylative Approaches

Palladium-catalyzed carbonylation reactions have emerged as powerful tools for the synthesis of isocyanates and their derivatives. These methods often utilize carbon monoxide (CO) as a C1 building block. researcher.life Aryl isocyanates can be synthesized from the reductive carbonylation of nitro- and nitrosoarenes using a palladium catalyst. wikipedia.org

One innovative approach involves a palladium-catalyzed carbonylative process that combines hydroaminocarbonylation with a Lossen rearrangement to produce alkenyl isocyanates. chinesechemsoc.orgchinesechemsoc.org This method allows for the rapid synthesis of isoquinolones from aryl alkynes. chinesechemsoc.org Another strategy is the palladium-catalyzed oxidative carbonylation of primary amines, which can lead to the formation of isocyanates. mdpi.com In the presence of a PdI₂ catalyst, primary amines can form an isocyanate intermediate, which can then be trapped by another amine to yield ureas. mdpi.com

Palladium complexes have also been used in the catalytic conversion of primary amines to isocyanates, using CO and Cl₂ in a two-step process that avoids the direct synthesis of phosgene. researcher.life Furthermore, palladium-catalyzed carbonylation of (arylsulfonyliminoiodo)benzenes has been shown to produce arylsulfonyl isocyanates in good yields. capes.gov.br

| Substrate | Catalyst System | Product | Reference(s) |

| Aryl alkynes, NH₂OR, CO | Palladium catalyst | Alkenyl isocyanates (leading to isoquinolones) | chinesechemsoc.orgchinesechemsoc.org |

| Primary amines | PdI₂ catalyst, Oxidant | Isocyanates (leading to ureas) | mdpi.com |

| (Arylsulfonyliminoiodo)benzenes | Palladium complexes | Arylsulfonyl isocyanates | capes.gov.br |

| Nitroarenes | Palladium catalyst | Aryl isocyanates | wikipedia.org |

Sulfur Dioxide-Catalyzed Rearrangement of Nitrile Oxides

A notable method for the synthesis of isocyanates involves the sulfur dioxide (SO₂)-catalyzed rearrangement of nitrile oxides. This reaction, first reported in 1977, provides an alternative pathway to isocyanates. chemrxiv.orgrsc.orgchemrxiv.orgresearchgate.net Theoretical investigations using quantum-chemical methods have provided detailed insights into the mechanism of this rearrangement. chemrxiv.orgrsc.orgchemrxiv.orgresearchgate.net

The process involves the addition of sulfur dioxide to a nitrile oxide, forming a heterocyclic adduct. psu.edu This adduct then decomposes, releasing SO₂ and forming the isocyanate. psu.edu Studies on the rearrangement of phenylnitrile oxide to phenyl isocyanate have been a focus of this research. chemrxiv.orgrsc.orgchemrxiv.orgresearchgate.net Computational studies have also explored the potential of other catalysts, such as sulfur trioxide and selenium dioxide, for this transformation. chemrxiv.orgrsc.org The influence of substituents on the phenylnitrile oxide on the reaction kinetics has also been elucidated. chemrxiv.orgrsc.org

Phosgene-Free Methods for Isocyanate Synthesis (e.g., from Carbamates, CO₂ and Amines)

Growing environmental and safety concerns have spurred significant research into phosgene-free methods for isocyanate synthesis. acs.orgnih.gov The thermal decomposition of carbamates is a prominent phosgene-free route to isocyanates. mdpi.comresearchgate.netmdpi.comresearchgate.net This process can be carried out in either the gas or liquid phase, with the gas-phase non-catalytic thermolysis being a common industrial approach. mdpi.com The thermal cleavage of N-substituted carbamates is an endothermic reaction that typically requires temperatures above 150°C. mdpi.com

A significant advancement in phosgene-free synthesis involves the use of carbon dioxide (CO₂) as a C1 source. chemistryviews.orgionike.com One such method involves reacting arylamines with CO₂ in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to form carbamic acid intermediates. chemistryviews.org These intermediates are then dehydrated to yield the corresponding isocyanates. chemistryviews.org This approach is notable for its mild reaction conditions and high yields. chemistryviews.org The resulting isocyanates can be further transformed into unsymmetrical ureas and carbamates. chemistryviews.org

Another phosgene-free strategy is the direct synthesis of carbamates from amines, CO₂, and alcohols, which can then be thermally decomposed to isocyanates. acs.org For example, aromatic carbamates can be prepared from aromatic amines, CO₂, and metal alkoxides, such as titanium methoxide. researchgate.net The synthesis of N,N'-disubstituted ureas from amines and CO₂ using a CsOH/ionic liquid catalyst system also provides a pathway to isocyanates, as these ureas are potential precursors. ionike.com

| Precursor(s) | Reagent(s)/Catalyst | Method | Product | Reference(s) |

| Carbamates | Heat | Thermal Decomposition | Isocyanates | mdpi.comresearchgate.netmdpi.com |

| Arylamines, CO₂ | DBU, Dehydrating agent | Dehydration of Carbamic Acid Intermediate | Aryl isocyanates | chemistryviews.org |

| Amines, CO₂, Alcohols | Metal-free or Metal catalysts | Carbamate Synthesis & Decomposition | Carbamates (Isocyanate precursors) | acs.orgresearchgate.net |

| Amines, CO₂ | CsOH/Ionic liquid | Urea Synthesis | N,N'-Disubstituted ureas (Isocyanate precursors) | ionike.com |

Synthesis of Dodecaboranyl Isocyanate

The synthesis of dodecaboranyl isocyanate, a derivative of the closo-dodecaborate anion, has been approached through different routes, reflecting an evolution in synthetic strategies for this unique compound.

An initial, noteworthy synthesis was reported in 1989, where dodecaboranyl isocyanate was prepared through the reaction of [B₁₂H₁₁(CO)]⁻ with sodium azide (NaN₃). mdpi.com This early work confirmed the formation of the isocyanate using ¹¹B-NMR and IR spectroscopy, but further detailed characterization, such as crystal structure analysis, was not provided at the time. mdpi.com

More recently, interest in the versatile reactivity of the isocyanate functional group for creating novel dodecaborate-based materials spurred the development of a new synthetic pathway. mdpi.comuzh.ch This newer method is based on a fragmentation approach. uzh.ch The synthesis begins with the amino-dodecaborate anion ([B₁₂H₁₁NH₃]⁻), which is first treated with a base and dimethylcarbamoyl chloride (ClC(O)NMe₂) to form an intermediate urea. uzh.ch Subsequent heating of this urea intermediate in water leads to its thermal fragmentation, affording the desired dodecaboranyl isocyanate in a 25% yield. uzh.ch This modern route has not only enabled the successful resynthesis of the compound but has also allowed for its full characterization, including its crystal structure. mdpi.comresearchgate.net This fragmentation-based strategy is seen as a promising avenue for accessing a variety of new {B₁₂} derivatives through subsequent reactions like nucleophilic addition to the isocyanate group. uzh.ch

Other Emerging Methodologies

The field of isocyanate synthesis is continually evolving, with a strong emphasis on developing milder, safer, and more environmentally friendly methods that can serve as alternatives to traditional routes involving hazardous reagents like phosgene. rsc.orgrsc.org These emerging methodologies often focus on the generation of isocyanates in situ or the use of stable "isocyanate equivalents" that mimic their reactivity without the need to handle the often toxic and reactive isocyanate compounds directly. rsc.orgrsc.org

A significant area of development involves the use of carbamoylimidazole derivatives as stable, crystalline, and water-stable surrogates for isocyanates. acs.orgacs.org For instance, N-alkyl carbamoylimidazoles can be synthesized in high yields from 1,1'-carbonyldiimidazole (CDI) and the corresponding primary ammonium (B1175870) hydrochloride salts. acs.org These solid reagents can then react with various nucleophiles, such as amines, alcohols, and thiols, in the presence of a base to form ureas, carbamates, and thiocarbamates, respectively, in good to excellent yields. acs.orgacs.org This approach avoids the direct handling of volatile and toxic isocyanates like methyl isocyanate. acs.org The utility of this method has been demonstrated in the parallel synthesis of urea libraries and the creation of natural products and chiral oxazolidinones. acs.orgresearchgate.net

Another innovative approach focuses on the use of carbon dioxide (CO₂) as a C1 feedstock . A metal-free method has been developed for synthesizing aryl isocyanates from arylamines and CO₂. researchgate.net In this process, a carbamic acid intermediate is formed, which is then dehydrated using activated sulfonium (B1226848) reagents to generate the isocyanate. researchgate.net This isocyanate can be trapped in situ with various amines and alcohols to produce unsymmetrical ureas and carbamates. researchgate.net

The Curtius rearrangement , a classic method for converting carboxylic acids to isocyanates via an acyl azide intermediate, is also being modernized. researchgate.netnih.gov To address the safety concerns associated with potentially explosive acyl azides, this reaction is now being adapted to continuous flow processes . google.com In one such setup, an acyl hydrazide is mixed with an aqueous solution of nitrous acid in a flow reactor to safely generate the acyl azide. google.com This is then mixed with an organic solvent, the water is removed, and the solution is heated in flow to induce the rearrangement, producing the isocyanate in a controlled and safer manner suitable for larger-scale production. google.com

Furthermore, greener synthetic routes are being explored, such as the synthesis of N-substituted ureas in water . One such method involves the simple nucleophilic addition of amines to potassium isocyanate in water, completely avoiding organic solvents. rsc.org This process is efficient, scalable, and yields products with high purity, representing a significant step towards more environmentally benign chemical manufacturing. rsc.org

Finally, catalyst-driven methods for carbamate cleavage are being refined. These processes convert carbamates into their corresponding isocyanates by eliminating an alcohol, often at high temperatures. google.com Research is ongoing to find more efficient catalysts that can operate under milder conditions. google.com Similarly, nickel-catalyzed reactions are being used to synthesize isocyanates from organic halides and a metal cyanate, a method that is particularly useful for producing aryl and vinyl isocyanates from less reactive halides. google.com

Mechanistic Investigations of Carbamyl Isocyanate and Derivative Reactions

Nucleophilic Addition Pathways

The primary reaction pathway for isocyanates is nucleophilic addition. A nucleophile (Nu-H) attacks the electrophilic carbonyl carbon of the isocyanate, leading to the formation of a tetrahedral intermediate. This is typically followed by a proton transfer to the nitrogen atom, yielding the final stable addition product. The general mechanism is a cornerstone for forming ureas, carbamates, and thiocarbamates.

The reaction between an isocyanate and a primary or secondary amine is a rapid and efficient method for the synthesis of substituted ureas. This reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the carbonyl carbon of the isocyanate group. iitk.ac.in

The mechanism involves the formation of a tetrahedral intermediate, which then collapses to the stable urea (B33335) product after a proton transfer. iitk.ac.in Detailed computational studies on the carbamoylation of nucleobases by aryl isocyanates have elucidated three potential pathways. The favored mechanism is a stepwise pathway that begins with the formation of a π-complex between the reactants. This is followed by the rate-determining step: the formation of a C-N covalent bond. The reaction concludes with two consecutive proton transfers, often mediated by solvent molecules like water, to yield the final urea adduct. nih.govresearchgate.net The reactivity of isocyanates towards amine-containing nucleobases was found to decrease in the order of cytosine > adenine (B156593) > guanine. nih.gov

Table 1: Reactivity Order of Nucleobases with Isocyanates

| Nucleobase | Relative Reactivity |

|---|---|

| Cytosine | Highest |

| Adenine | Intermediate |

| Guanine | Lowest |

This table illustrates the decreasing reactivity of isocyanates toward different nucleobases, as determined by theoretical studies. nih.gov

The addition of alcohols to isocyanates yields carbamates, commonly known as urethanes. This reaction is of immense industrial importance, forming the basis of polyurethane chemistry. kuleuven.be Mechanistic investigations reveal a complexity beyond a simple bimolecular reaction. Kinetic studies have shown that the reaction can involve multiple alcohol molecules, with alcohol clusters (dimers or trimers) exhibiting greater reactivity towards the isocyanate than alcohol monomers. kuleuven.benih.gov

The proposed mechanism suggests that a supersystem involving at least three alcohol molecules can facilitate the nucleophilic addition across the N=C bond of the isocyanate in a concerted manner. kuleuven.be The reaction rate is influenced by substituents on the isocyanate; electron-withdrawing groups tend to accelerate the reaction by increasing the electrophilicity of the carbonyl carbon. researchgate.net Catalysis by tertiary amines is also common, which can proceed through the formation of an active complex with either the alcohol or the isocyanate. researchgate.net

Table 2: Activation Energies for Phenyl Isocyanate Reaction with 1-Propanol

| Reactant Ratio | Activation Energy (kJ/mol) | Proposed Mechanism Feature |

|---|---|---|

| Stoichiometric | Higher | Both self-catalytic pathways possible |

| Alcohol Excess | Lower | Hydrogen-bonded alcohol associate reacts |

| Isocyanate Excess | Lower | Dipole-dipole stabilized isocyanate dimer reacts |

This table summarizes experimental and theoretical findings on how reactant ratios affect the activation energy and mechanism of urethane (B1682113) formation. nih.gov

Analogous to the reactions with amines and alcohols, isocyanates react with thiols to form thiocarbamates. The reaction involves the nucleophilic attack of the sulfur atom on the isocyanate carbon. researchgate.net These reactions are often catalyzed by tertiary amines. researchgate.netrsc.org

Kinetic studies have demonstrated that the reaction rate is first-order with respect to the concentrations of the isocyanate, the thiol, and the tertiary amine catalyst. The catalytic efficiency of various tertiary amines has been shown to vary significantly. researchgate.net The mechanism is believed to involve the formation of a complex between the catalyst and one of the reactants, facilitating the nucleophilic addition. researchgate.net The relative reactivity of different thiols can also be influenced by both electronic and steric factors. researchgate.net

Table 3: Relative Catalytic Action of Tertiary Amines in Phenylisocyanate-Thiol Reaction

| Tertiary Amine Catalyst | Decreasing Catalytic Efficiency |

|---|---|

| Triethylenediamine | 1 |

| Triethylamine | 2 |

| Diethylcyclohexylamine | 3 |

| Tributylamine | 4 |

| N-methylmorpholine | 5 |

| Pyridine (B92270) | 6 |

| Quinoline | 7 |

This table ranks tertiary amines by their catalytic effectiveness in the reaction between phenylisocyanate and thiols. researchgate.net

The hydrolysis of isocyanates is a critical reaction pathway. The initial step is the nucleophilic addition of a water molecule to the isocyanate group, which forms an unstable carbamic acid intermediate. This intermediate subsequently decomposes to yield a primary amine and carbon dioxide. stackexchange.com

In basic hydrolysis, the reaction proceeds similarly, but the carbon dioxide produced can be trapped by the base to form a carbonate salt. stackexchange.com The formation of an isocyanate as a transient intermediate is also a key feature of the elimination-addition (E1cb) mechanism for the hydrolysis of carbamates. rsc.org Detailed computational studies on the hydrolysis of the carbamate (B1207046) methomyl, catalyzed by the esterase PestE, show a two-step mechanism involving a serine-initiated nucleophilic attack followed by C-O bond cleavage, highlighting the fundamental steps of carbamate breakdown that mirror the reverse of their formation from isocyanates. mdpi.com

Carbamoylation is the process of transferring a carbamoyl (B1232498) group to a nucleophile. Isocyanates are powerful carbamoylating agents. Mechanistic studies have explored the use of "masked isocyanates" or "isocyanate equivalents" to achieve carbamoylation under milder or more controlled conditions. nih.govresearchgate.net

One such approach involves the use of hindered trisubstituted ureas. These compounds can undergo a nucleophile-mediated proton switch to generate a transient isocyanate intermediate, which is then immediately captured by the nucleophile (amine, alcohol, or thiol) present in the reaction mixture. nih.gov This allows for the efficient carbamoylation of various nucleophiles under neutral conditions. nih.gov Similarly, N-alkyl carbamoylimidazoles have been developed as stable, solid isocyanate equivalents. These reagents react with a wide range of nucleophiles to provide ureas, carbamates, and thiocarbamates, avoiding the direct handling of volatile or highly reactive isocyanates. organic-chemistry.org

Cycloaddition Chemistry Involving Carbamyl Isocyanate Intermediates or Equivalents

Beyond nucleophilic additions, isocyanates can participate in cycloaddition reactions. A notable example is the 1,3-dipolar cycloaddition reaction with species like pyridine N-oxides. researchgate.net Mechanistic investigations, including kinetic studies and theoretical calculations, have been performed to understand the nature of these reactions.

The mechanism can be either concerted or stepwise, and the preferred pathway is highly dependent on the solvent polarity. In the gas phase and in apolar solvents, the cycloaddition of isocyanates with nitrones proceeds through a concerted mechanism. However, in polar solvents, the reaction transitions to a stepwise mechanism involving a zwitterionic intermediate. researchgate.net The low sensitivity of the reaction rate to the ionizing power of the solvent in some cases suggests a transition state with very little charge separation, which is characteristic of a concerted process. researchgate.net

1,3-Dipolar Cycloadditions (e.g., N-Carbamoyl Nitrones to Isoxazolidines)

The 1,3-dipolar cycloaddition is a powerful reaction for constructing five-membered heterocycles. qu.edu.sa In the context of this compound derivatives, a key transformation involves the reaction of N-carbamoyl nitrones. These nitrones are generated in situ through the N-selective carbamoylation of oximes with isocyanates. researchgate.net Once formed, these nitrones readily participate in 1,3-dipolar cycloaddition reactions with various dipolarophiles, such as alkenes, to produce a diverse range of isoxazolidines. researchgate.netrsc.org

Research has shown that combinations of highly electron-rich oximes and highly electron-deficient dipolarophiles lead to high reactivity and product yields, reaching up to 94%. researchgate.net The stereoselectivity of these cycloadditions is a critical aspect, often influenced by the reaction conditions and the nature of the reactants. mdpi.com For instance, using chiral nitrones derived from sugars or other chiral sources can achieve high asymmetric induction, leading to the synthesis of enantiopure isoxazolidines. qu.edu.saresearchgate.net These isoxazolidine (B1194047) products are valuable synthetic intermediates, as the N-O bond can be readily cleaved under reductive conditions, providing access to biologically important molecules like 1,3-aminoalcohols and β-lactams. mdpi.com Computational studies have been employed to elucidate the reaction mechanism and the origin of the observed stereoselectivity. researchgate.net

Table 1: Examples of 1,3-Dipolar Cycloaddition of N-Carbamoyl Nitrones

| Nitrone Precursor | Dipolarophile | Resulting Heterocycle | Key Finding | Reference |

|---|---|---|---|---|

| Oxime + Isocyanate | Various Alkenes | Isoxazolidine | N-selective carbamoylation generates the nitrone in situ for cycloaddition. | researchgate.net |

| C-Carbamoyl aldonitrones | 2-(2-Oxoindoline-3-ylidene)acetates | Spiroisoxazolidines | Reaction conditions influence the stereoselectivity of the cycloadducts. | mdpi.com |

| Chiral nitrone from D-glyceraldehyde | Methyl acrylate | Enantiopure Isoxazolidine | Diastereofacial selectivity is controlled by the electronic nature of the dipolarophile. | qu.edu.sa |

Multicomponent Reactions (MCRs) for Cyclic and Linear Carbamate Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient pathway to complex molecules such as carbamate derivatives. nih.gov Isocyanates are excellent substrates for MCRs due to the electrophilicity of their central carbon atom. nih.gov The nucleophilic attack of alcohols on isocyanates is a fundamental step in forming the carbamate linkage, a motif widely used in medicinal chemistry due to its stability and ability to act as a bioisostere of the amide bond. nih.gov

Cyclic Carbamate Derivatives: Several MCR methodologies have been developed to access cyclic carbamates. One example is a three-component reaction (3-MCR) that yields cyclic carbamates through the iodo-cyclization of alkenes and alkynes. nih.gov Another approach uses an aluminum complex to catalyze a 3-MCR involving an isocyanate, carbon monoxide, and an epoxide to stereospecifically produce 1,3-oxazinane-2,4-diones. nih.gov Six-membered cyclic carbamates, or oxazinanones, have also been synthesized in a one-pot reaction between a primary amine or hydrazine (B178648) and a dicarbonate (B1257347) derivative of a 1,3-diol. iupac.org This reaction proceeds through an intermolecular reaction to form a linear intermediate, followed by an intramolecular cyclization. iupac.org

Linear Carbamate Derivatives: MCRs are also employed for the synthesis of linear carbamates, which are particularly relevant in the creation of peptidomimetics. nih.gov A reported 3-MCR prepares phosphonate (B1237965) derivatives containing a carbamate functional group. nih.gov Additionally, a catalyst-free 3-MCR for the C2-functionalization of nitrogen-substituted imidazoles involves the reaction of acetylenic ketones and isocyanates with imidazoles, demonstrating excellent functional group tolerance and high yields. nih.gov

Table 2: Multicomponent Reactions for Carbamate Synthesis

| Reaction Type | Components | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| 3-MCR | Isocyanate, Alkene/Alkyne, Iodine Source | Sodium Nitrite | Cyclic Carbamate | nih.gov |

| 3-MCR | Isocyanate, Carbon Monoxide, Epoxide | Aluminum Complex | Cyclic Carbamate (1,3-oxazinane-2,4-dione) | nih.gov |

| 3-MCR | Acetylenic Ketone, Isocyanate, Imidazole | Catalyst-free | Linear Carbamate Derivative | nih.gov |

| One-Pot | Primary Amine, Dicarbonate of 1,3-diol | Solvent-free | Cyclic Carbamate (1,3-oxazinan-2-one) | iupac.org |

Heterocycle Formation via Cascade Reactions of N-Isocyanates (e.g., acyl-pyrazoles, acyl-phthalazinones, azauracils)

Nitrogen-substituted isocyanates (N-isocyanates) are highly reactive intermediates whose synthetic potential has been unlocked through in situ formation approaches. rsc.orgrsc.org These methods use a reversible equilibrium to control the generation and reactivity of N-isocyanates, preventing the dimerization that typically plagues these species. rsc.org This controlled reactivity enables their use in cascade reactions for the rapid assembly of valuable 5- and 6-membered heterocycles containing the N-N-C=O motif, which is common in pharmaceuticals and agrochemicals. rsc.org

These cascade reactions allow for the formation of multiple products from a common precursor. rsc.org A wide variety of heterocyclic systems have been synthesized using this methodology, including:

Acyl-pyrazoles

Acyl-phthalazinones

Azauracils

Amino-hydantoins

Over 100 different compounds have been synthesized using amino-, imino-, and amido-substituted N-isocyanates. rsc.org This approach provides access to novel bicyclic derivatives and substitution patterns on heterocycles like azauracils that are difficult to obtain through other methods. rsc.org The strategy highlights how the controlled reactivity of transient N-isocyanate intermediates offers new synthetic disconnections for complex heterocyclic targets. rsc.org

Intramolecular Reactions and Rearrangements

This compound and its derivatives can undergo various intramolecular reactions and rearrangements. The Curtius rearrangement, for example, can be used to form isocyanates from acyl azides, which can then be trapped with alcohols to form carbamates. wikipedia.orgresearchgate.net

Computational studies have investigated the rearrangement of carbamoyl thiocyanates (R₂N–CO–SCN) to carbamoyl isothiocyanates (R₂N–CO–NCS). acs.org These calculations predict reasonably high activation barriers for this isomerization, suggesting that the thiocyanate (B1210189) compounds should be stable and isolable. acs.org For instance, N,N-diphenylcarbamoyl thiocyanate has a calculated activation barrier of 36 kcal/mol for rearrangement. acs.org

In the realm of radical chemistry, the irradiation of benzyl (B1604629) N-bromo-N-methylcarbamates generates carbamyl radicals. rsc.org These radicals can undergo intramolecular aromatic cyclization in a regiospecific manner, a process not significantly influenced by electronic effects. rsc.org

Oligomerization and Polymerization Processes (e.g., Dimerization to Uretediones)

Isocyanate groups can undergo self-reaction to form various oligomers and polymers. researchgate.net A primary example is the dimerization of isocyanates to form uretediones (also spelled uretdiones), which are four-membered 1,3-diazacyclobutane-2,4-dione rings. researchgate.netgoogle.com This dimerization is often catalyzed by tertiary amines or phosphines. google.com The formation of uretedione dimers can sometimes be a side reaction, for example, during the carbamation of cellulose (B213188) nanocrystals with diisocyanates. mdpi.com However, under controlled conditions, it is a synthetically useful process. google.com The uretedione ring can be thermally cleaved to regenerate the monomeric isocyanate, making these dimers a form of "blocked" isocyanate. google.com

Beyond dimerization, isocyanates can also trimerize to form isocyanurates or undergo anionic polymerization to produce polyisocyanurates. researchgate.net The carbamoylation of certain molecules can also influence polymerization processes. For instance, the non-enzymatic carbamylation of lysine (B10760008) residues in the protein actin by methylisocyanate has been shown to prevent its polymerization. nih.gov Furthermore, carbamate-functional oligomers and polymers are synthesized through the reaction of polymers containing functional groups (like isocyanates) with monomeric compounds containing active hydrogen and primary carbamate groups. google.com The curing of isocyanate-functionalized oligomers is a key process in the formation of polyurethane networks, which can be monitored by observing the decay of the isocyanate infrared absorption band. researchgate.net

Computational and Theoretical Studies on Carbamyl Isocyanate Systems

Quantum Chemical Characterization of Molecular Structures and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. By solving the Schrödinger equation with various levels of approximation, these methods can predict molecular geometries, energies, and a host of other electronic characteristics with remarkable accuracy.

A variety of sophisticated computational methods have been employed to study isocyanate systems, providing a detailed picture of their molecular and electronic structures. Density Functional Theory (DFT) methods, such as B3LYP and LC-ωPBE, are widely used due to their balance of computational cost and accuracy. chemrevlett.comresearchgate.netmdpi.com For instance, the B3LYP functional, often paired with basis sets like 6-31G(d) or 6-311+G(d,p), has been successfully used to optimize molecular geometries and calculate vibrational frequencies. chemrevlett.comresearchgate.netmdpi.commdpi.com

High-level ab initio methods, which are derived from first principles without empirical parameters, offer even greater accuracy, albeit at a higher computational expense. utah.edunumberanalytics.com Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)), particularly the domain-based local pair natural orbital scheme (DLPNO-CCSD(T)), are considered gold standards for energetic calculations. chemrevlett.comutah.edu Composite methods like G3MP2 combine results from different levels of theory to achieve high accuracy for thermochemical data such as enthalpies of formation. chemrevlett.commdpi.com These high-level calculations are crucial for benchmarking the performance of more cost-effective DFT methods and for obtaining reliable energetic data for reaction pathways. utah.edu For example, studies have shown that for determining reaction energetics in nitramine systems, which share some functional similarities with isocyanates, single-point QCISD(T) calculations at geometries optimized with DFT methods like B1LYP can yield results within a few kcal/mol of more computationally intensive methods. utah.edu

The table below presents a selection of computational methods and their applications in the study of isocyanate-related compounds.

| Method/Basis Set | Application | Reference |

| B3LYP/6-31G(d) | Geometry optimization, frequency calculations. | mdpi.com |

| G3MP2 | Calculation of thermodynamic properties like enthalpy of formation. | chemrevlett.commdpi.com |

| LC-ωPBE/6-311+G(d,p) | Quantum theoretical calculations for structural and electronic properties. | chemrevlett.com |

| MP2/6-311+G(d,p) | Ab initio calculations for comparison with DFT results. | chemrevlett.com |

| DLPNO-CCSD(T) | High-accuracy single-point energy calculations. | |

| QCISD(T)//QCISD | Benchmark calculations for reaction enthalpies. | utah.edu |

| B1LYP/cc-pVDZ | Geometry optimizations for subsequent high-level energy calculations. | utah.edu |

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. udel.eduimperial.ac.uk The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the kinetic stability and reactivity of a molecule. researchgate.net A smaller HOMO-LUMO gap generally indicates a more reactive species.

The following table summarizes key concepts of FMO analysis.

| Concept | Description |

| HOMO | Highest Occupied Molecular Orbital; acts as an electron donor. |

| LUMO | Lowest Unoccupied Molecular Orbital; acts as an electron acceptor. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; a smaller gap suggests higher reactivity. |

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards charged or polar species. rsc.org The MEP map displays regions of negative electrostatic potential (typically colored red), which are rich in electrons and prone to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are electron-deficient and susceptible to nucleophilic attack. nih.govresearchgate.net

For carbamyl isocyanate, the MEP would show a region of high negative potential around the oxygen atom of the carbonyl group, indicating its nucleophilic character. Conversely, the carbon atom of the isocyanate group would exhibit a positive potential, highlighting its electrophilicity. nih.gov This information is crucial for understanding the initial interactions in reactions such as carbamoylation, where a nucleophile attacks the isocyanate carbon. nih.gov MEP analysis is often performed using data from DFT calculations and provides a more intuitive picture of reactivity than simple atomic charge models. rsc.orgresearchgate.net

The table below outlines the color-coding convention typically used in MEP maps.

| Color | Electrostatic Potential | Implication for Reactivity |

| Red | Negative | Site for electrophilic attack. |

| Blue | Positive | Site for nucleophilic attack. |

| Green | Neutral | Region of near-zero potential. |

Mechanistic Elucidation through Computational Modeling

Computational modeling plays a pivotal role in unraveling the detailed mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the most favorable reaction pathways.

The identification and characterization of transition state (TS) structures are central to understanding reaction mechanisms. A transition state represents the highest energy point along a reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. uni-miskolc.hu Computational methods like DFT are used to locate these saddle points on the potential energy surface. researchgate.net

Once a transition state is located, Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that it connects the reactants and products of a specific reaction step. mdpi.comuni-muenchen.derowansci.com An IRC calculation follows the minimum energy path downhill from the transition state in both the forward and reverse directions, thereby mapping out the entire reaction pathway. uni-muenchen.derowansci.comscm.com This analysis is crucial for verifying the proposed mechanism and can reveal the presence of intermediates or alternative reaction channels. researchgate.net For example, in the study of isocyanate dimerization, IRC calculations were used to confirm that the located transition states indeed lead to the formation of the uretdione ring. mdpi.com

The activation free energy (ΔG‡) is the Gibbs free energy difference between the reactants and the transition state. It is a key determinant of the reaction rate, with a lower activation free energy corresponding to a faster reaction. Computational chemistry provides a means to calculate these energy barriers. nih.gov

Activation free energies are typically calculated using the energies obtained from high-level quantum chemical methods (like DFT or coupled cluster) for the reactant and transition state structures. nih.govnih.gov These calculations can be performed for reactions in the gas phase or, more realistically, in solution using various solvent models. mdpi.com For example, theoretical studies on the hydrolysis of hydrogen isocyanate have shown that the aqueous medium significantly reduces the activation barrier compared to the gas-phase reaction. nih.gov The calculated activation energies can be compared with experimental kinetic data to validate the proposed reaction mechanism. nih.govmdpi.com For instance, in the carbamoylation of nucleobases by isocyanates, the predicted activation free energies from DFT calculations were found to be in good agreement with experimental data. nih.gov

The table below shows examples of calculated activation energies for isocyanate-related reactions.

| Reaction | Computational Method | Calculated Activation Energy (ΔG‡ or Ea) | Reference |

| Hydrolysis of HNCO (aqueous) | Ab initio molecular dynamics | 13.9 kcal/mol | nih.gov |

| Carbamoylation of Cytosine by Aryl Isocyanate | High-level DFT | Agrees with experimental data | nih.gov |

| Diphenylcarbodiimide formation from Phenyl Isocyanate | B3LYP/6-31G(d) with SMD solvent model | 52.9 kJ mol⁻¹ (enthalpy barrier) | mdpi.com |

| TDI Cyclotrimerization (one-step, gas phase) | quasi-G3MP2B3 | 149.0 kJ/mol | mdpi.com |

| TDI Cyclotrimerization (two-step, gas phase) | quasi-G3MP2B3 | 94.7 and 60.5 kJ/mol | mdpi.com |

Stereoselectivity and Regioselectivity Predictions

Computational methods, particularly Density Functional Theory (DFT), have become instrumental in elucidating the mechanisms and predicting the stereochemical and regiochemical outcomes of reactions involving carbamoyl (B1232498) and isocyanate functionalities.

Research on the cycloisomerization of alkyne-tethered carbamoyl chlorides to produce 3-(chloromethylene)oxindoles has utilized computational studies to understand the high stereoselectivity observed. researchgate.net These investigations support a mechanism involving an isocyanate cation intermediate. researchgate.net Similarly, in the BF3-catalyzed fluorocarbamoylation of alkyne-tethered carbamoyl fluorides, DFT calculations were crucial in explaining the observed stereoselectivity. yorku.ca The studies revealed a stepwise mechanism where the initial Z-isomer is formed, which can then isomerize to the more thermodynamically stable E-isomer for oxindoles. yorku.ca For γ-lactams produced under similar conditions, the high barrier to isomerization, which lacks the aromatic stabilization present in the oxindole (B195798) transition state, results in the exclusive formation of the Z-isomer. yorku.ca

In other systems, such as the 1,3-dipolar cycloaddition reaction of N-carbamoyl nitrones generated from oximes and isocyanates, computational studies have successfully clarified the reaction mechanism and the origin of the observed stereoselectivity. nih.govresearchgate.net Furthermore, DFT calculations have been employed to understand the regioselectivity of aryl radical attacks on isocyanates and isothiocyanates. rsc.org These studies provide insight into the differing reactivity of these heterocumulenes towards electrophilic radicals, showing, for example, that radical attack occurs preferentially at the C=S bond in isothiocyanates. rsc.org The application of computational tools is a recurring theme for predicting the regioselectivity of various organic reactions. slideshare.netrsc.orgnextmovesoftware.com

Studies on Electronic Properties and Reactivity Descriptors

Conceptual Density Functional Theory (DFT) provides a framework for defining and calculating chemical reactivity descriptors. These descriptors help in understanding and predicting the behavior of molecules in chemical reactions. While specific data for the parent this compound is scarce, studies on related compounds such as S-aryl (trichloroacetyl)carbamothioate derivatives, formed from trichloroacetyl isocyanate, provide valuable insights into the electronic properties of such systems. chemrevlett.comchemrevlett.comchemrevlett.com

Global reactivity descriptors are powerful tools for characterizing the electronic nature and reactivity of a molecule. mdpi.com They are typically calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ajchem-a.com

Ionization Potential (I): The energy required to remove an electron from a molecule. It can be approximated as I ≈ -EHOMO. ajchem-a.com

Electron Affinity (A): The energy released when an electron is added to a molecule. It can be approximated as A ≈ -ELUMO. ajchem-a.com

Electronic Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = -(I + A)/2. scielo.org.mx

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. It is calculated as η = I - A. scielo.org.mx Molecules with a small HOMO-LUMO gap are considered "soft" and more reactive. ijarset.com

Electrophilicity (ω): An index that quantifies the ability of a species to accept electrons. It is defined as ω = μ²/ (2η). chemrevlett.comscielo.org.mx A good electrophile is characterized by a high chemical potential and low chemical hardness. scielo.org.mx

Computational studies on trichloroacetyl isocyanate derivatives have determined these parameters to analyze their reactivity. chemrevlett.comchemrevlett.comchemrevlett.com The calculated values help in understanding the electronic character and potential reaction sites of these molecules.

| Parameter | Definition | Calculated Value (eV) |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 7.73 |

| Electron Affinity (A) | -ELUMO | 2.86 |

| Chemical Hardness (η) | I - A | 4.87 |

| Electronic Chemical Potential (μ) | -(I + A) / 2 | -5.29 |

| Electrophilicity (ω) | μ² / (2η) | 2.87 |

Computational Predictions of Spectroscopic Parameters (e.g., IR, NMR Chemical Shifts)

Computational quantum chemistry is a powerful tool for predicting spectroscopic parameters, which aids in the structural elucidation of newly synthesized compounds. substack.comfaccts.dersc.org By comparing calculated spectra with experimental data, researchers can confirm molecular structures. researchgate.net

Theoretical calculations, often using DFT methods like B3LYP with basis sets such as 6-311+G(d,p), are performed to compute harmonic vibrational frequencies (IR) and NMR chemical shifts. chemrevlett.comchemrevlett.com Studies on S-aryl (trichloroacetyl)carbamothioate derivatives show an excellent agreement between the computationally predicted and experimentally measured spectroscopic data. chemrevlett.com For instance, the calculated vibrational frequencies for N-H and C=O stretching modes and the chemical shifts for ¹H and ¹³C nuclei closely match the experimental values. chemrevlett.com Machine learning approaches are also emerging as highly accurate methods for predicting NMR chemical shifts. researchgate.netarxiv.org

| Vibrational Mode | Experimental FT-IR | Calculated (B3LYP/6-311+G(d,p)) |

|---|---|---|

| N-H stretch | 3328 | 3322.25 |

| C=O stretch | 1762 | 1762.00 |

| C-S stretch | - | 679.25 |

| Nucleus | Group | Experimental | Calculated (B3LYP/6-311+G(d,p)) |

|---|---|---|---|

| ¹H | N-H | 9.84 | 9.83 |

| ¹³C | C=O | 150.41, 169.31 | 153.21, 169.11 |

Computational Studies in Interstellar Chemistry and Astrochemistry (e.g., Carbamoyl Radicals)

The carbamoyl radical (NH₂CO) and its isomers are considered key intermediates in the formation of prebiotic molecules, such as amides, in the interstellar medium (ISM). researchgate.netarxiv.orgacs.org Computational studies are essential for exploring the complex reaction networks that may occur on the surfaces of interstellar ice grains. researchgate.net

Theoretical investigations have explored various radical-neutral formation pathways for amides like formamide (B127407) and acetamide, originating from carbamoyl radical precursors. researchgate.netacs.org The relative energies of different NH₂CO isomers in the gas phase and their binding energies to water clusters (as a model for ice surfaces) have been assessed to determine their stability and affinity for the ice model. researchgate.netarxiv.orgacs.org

Several reaction channels for the formation of carbamoyl radicals have been computationally modeled:

NH₂ + CO: This reaction was found to have the lowest energy barrier, calculated to be 12.6 kJ/mol, making it a highly probable pathway for forming a NH₂CO isomer. researchgate.netacs.org

OH + HCN: This pathway can lead to the exothermic formation of the N-radical isomer of carbamoyl, HN(C=O)H, with a calculated reaction barrier of 26.7 kJ/mol. researchgate.netacs.org

CN + H₂O: This reaction channel was found to have a significantly higher energy barrier of 70.6 kJ/mol, suggesting it is a less favorable route. researchgate.netacs.org

These computational findings suggest that including alternative reaction pathways, particularly those involving different isomers of the carbamoyl radical, could improve the accuracy of astrochemical models in predicting the abundances of interstellar amides. researchgate.netacs.org The carbamoyl radical has also been identified computationally as a potential fragmentation product from the di-ionization of other interstellar molecules like glycolamide. rsc.orgresearchgate.net

Spectroscopic Characterization of Carbamoyl Containing Products and Adducts

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a cornerstone for identifying functional groups within a molecule. edinst.com These methods probe the vibrational frequencies of bonds, which are characteristic of the types of atoms and the nature of the bonds connecting them. mt.com

In the context of carbamoyl (B1232498) derivatives, IR and Raman spectroscopy are particularly useful for identifying the key functional groups that define this class of compounds. The carbonyl (C=O) stretching vibration is a prominent feature in the IR spectra of carbamoyl compounds, typically appearing in the region of 1630-1690 cm⁻¹. oup.comresearchgate.net For instance, in a series of N-substituted carbamoyl derivatives of 3-aminopropyl-dimethyl-phosphine oxide, the C=O stretching frequency was observed in this range. znaturforsch.com Similarly, cyanoformamides exhibit a strong IR absorption band for the carbonyl group between 1680 and 1689 cm⁻¹. rsc.org The N-H stretching vibrations of the amide group are also readily identifiable, usually appearing as one or two bands in the 3200-3400 cm⁻¹ region. farmaciajournal.comresearchgate.net The exact position and appearance of these bands can be influenced by hydrogen bonding. researchgate.net

Raman spectroscopy offers complementary information. While IR spectroscopy is more sensitive to polar bonds like C=O and N-H, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations. edinst.commt.com For example, the C-C backbone and aromatic ring vibrations in carbamoyl derivatives can often be more clearly observed in Raman spectra. americanpharmaceuticalreview.com Theoretical calculations of vibrational frequencies for molecules like carbamoyl azide (B81097) have been used to assign the observed IR and Raman bands, providing a deeper understanding of the molecule's vibrational modes. nih.gov

The following table summarizes typical vibrational frequencies for functional groups found in carbamoyl-containing compounds.

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |

| Carbonyl (C=O) | Stretch | 1630 - 1690 | oup.comresearchgate.netznaturforsch.com |

| Amide (N-H) | Stretch | 3200 - 3400 | farmaciajournal.comresearchgate.net |

| Cyanide (C≡N) | Stretch | 2230 - 2236 | rsc.org |

| P=O | Stretch | ~1150 | znaturforsch.com |

| C-H (Aromatic) | Stretch | ~3060 | rsc.org |

| C-H (Aliphatic) | Stretch | ~2940 | rsc.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. slideshare.net For carbamoyl derivatives, various NMR techniques are employed to determine the precise arrangement of atoms and confirm the molecular structure.

Proton NMR (¹H NMR) provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. slideshare.netacdlabs.com In carbamoyl adducts, the chemical shifts of protons are indicative of their local electronic environment. acdlabs.com For example, protons attached to nitrogen atoms in the carbamoyl group (N-H) typically appear as broad signals in the range of δ 5-9 ppm, and their exact chemical shift can be influenced by solvent, concentration, and temperature. tau.ac.il Protons on carbons adjacent to the carbamoyl group or other functional groups will also have characteristic chemical shifts. tau.ac.il

In a study of cyanoformamides, the protons on the aromatic rings and the methyl groups attached to the nitrogen atom were clearly identified in the ¹H NMR spectra, with chemical shifts appearing in expected regions. rsc.org For example, in (4-Methoxyphenyl)(methyl)carbamoyl cyanide, the aromatic protons appeared as doublets at δ 7.23 and 6.99 ppm, while the methoxy (B1213986) and methyl protons appeared as singlets at δ 3.85 and 3.32 ppm, respectively. rsc.org Similarly, in a series of 3-O-carbamoyl-5,7,20-O-trimethylsilybins, the protons of the silybin (B1146174) skeleton and the carbamoyl moiety were assigned based on their chemical shifts and coupling patterns. mdpi.com

The table below provides examples of ¹H NMR chemical shifts for protons in various carbamoyl-containing compounds.

| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| (4-Chlorophenyl)(methyl)carbamoyl cyanide | Aromatic CH | 7.49 | d | 8.8 | rsc.org |

| Aromatic CH | 7.27 | d | 8.8 | rsc.org | |

| Methyl (N-CH₃) | 3.35 | s | - | rsc.org | |

| (4-Methoxyphenyl)(methyl)carbamoyl cyanide | Aromatic CH | 7.23 | d | 8.4 | rsc.org |

| Aromatic CH | 6.99 | d | 8.4 | rsc.org | |

| Methoxy (O-CH₃) | 3.85 | s | - | rsc.org | |

| Methyl (N-CH₃) | 3.32 | s | - | rsc.org |

d = doublet, s = singlet

Carbon-13 NMR (¹³C NMR) is a powerful technique for determining the carbon framework of a molecule. savemyexams.comsavemyexams.com Each unique carbon atom in a molecule typically gives rise to a distinct signal in the ¹³C NMR spectrum. wikipedia.org A key feature in the ¹³C NMR spectra of carbamoyl-containing compounds is the resonance of the carbamoyl carbon (C=O). This carbon is significantly deshielded and typically appears in the downfield region of the spectrum, generally between δ 150 and 180 ppm. libretexts.orgyoutube.com

The following table presents ¹³C NMR chemical shift data for the carbamoyl carbon and other carbons in selected carbamoyl derivatives.

| Compound | Carbon | Chemical Shift (δ, ppm) | Reference |

| (4-Chlorophenyl)(methyl)carbamoyl cyanide | C=O | 144.4 | rsc.org |

| C≡N | 110.4 | rsc.org | |

| N-CH₃ | 36.8 | rsc.org | |

| (4-Nitrophenyl)(methyl)carbamoyl cyanide | C=O | 144.3 | rsc.org |

| C≡N | 110.4 | rsc.org | |

| N-CH₃ | 36.7 | rsc.org | |

| N-[4-[(phenylcarbamoyl)amino]phenyl]benzenesulfonamide | C=O | 152.28 | farmaciajournal.com |

For carbamoyl derivatives containing other NMR-active nuclei, multi-nuclear NMR can provide valuable structural information. For instance, in carbamoyl derivatives containing phosphorus, ³¹P NMR spectroscopy is a crucial tool. In a study of carbamoyl and thiocarbamoyl derivatives of N-benzyl-aminomethyl-dimethyl-phosphine oxide, ³¹P NMR was used to confirm the structure of the synthesized compounds. researchgate.net Similarly, for 3-aminopropyl-dimethyl-phosphine oxide derivatives, ³¹P NMR was employed for structural confirmation. znaturforsch.com

While less common, ¹⁵N NMR can provide direct information about the nitrogen atoms in the carbamoyl group. ipb.pt The chemical shifts of the nitrogen atoms can give insights into their hybridization and bonding environment. In enzymatic studies of carbamyl-phosphate synthetase, ³¹P and ¹³C NMR have been used to investigate reaction intermediates. nih.gov

X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. ufl.edu For carbamoyl-containing compounds that can be crystallized, single-crystal X-ray diffraction provides unambiguous structural information, including bond lengths, bond angles, and intermolecular interactions. iucr.orgspringernature.com

For example, the crystal structure of 4-carbamoylpyridinium chloride revealed a planar isonicotinamide (B137802) cation and detailed the hydrogen-bonding network within the crystal lattice. iucr.orgworktribe.com The analysis showed specific interactions between the pyridinium, amide, and chloride ions, forming a complex supramolecular assembly. researchgate.net In another study, the crystal structure of 4-[(3,5-dichlorophenyl)carbamoyl]butanoic acid showed a kinked molecular backbone and supramolecular tapes formed through hydrogen bonding. researchgate.net The solid-state structure of carbamoylmethylphosphine oxide (CMPO) compounds has also been determined by X-ray diffraction, revealing details about their conformation and intermolecular interactions, which are important for their use in applications like nuclear waste remediation. iucr.org

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of elements (typically carbon, hydrogen, and nitrogen) in a compound. znaturforsch.comrsc.orgresearchgate.net This data is crucial for verifying the empirical formula of a newly synthesized carbamoyl derivative and ensuring its purity.

The experimentally determined percentages of each element are compared with the theoretically calculated values for the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's composition. For example, in the synthesis of various cyanoformamides, elemental analysis was used to confirm the composition of the products. rsc.org The found percentages of C, H, and N were in close agreement with the calculated values, supporting the proposed structures. rsc.org Similarly, for a series of N-[4-[(phenylcarbamoyl)amino]phenyl]benzenesulfonamide derivatives, elemental analysis was performed to verify their composition. farmaciajournal.com

The following table shows a comparison of calculated and found elemental analysis data for a representative carbamoyl compound.

| Compound | Element | Calculated (%) | Found (%) | Reference |

| (4-Chlorophenyl)(methyl)carbamoyl cyanide | C | 55.54 | 55.62 | rsc.org |

| H | 3.63 | 3.58 | rsc.org | |

| N | 14.39 | 14.36 | rsc.org | |

| N-[4-[(phenylcarbamoyl)amino]phenyl]benzenesulfonamide | C | 46.25 | 46.41 | farmaciajournal.com |

| H | 3.27 | 3.04 | farmaciajournal.com | |

| N | 8.52 | 8.31 | farmaciajournal.com |

Advanced Synthetic Applications of Carbamyl Isocyanate Chemistry

Strategic Building Blocks in Complex Molecule Synthesis

The electrophilic nature of the isocyanate carbon atom allows for its participation in a variety of addition and cycloaddition reactions, establishing it as a cornerstone for assembling intricate molecular frameworks. By generating isocyanates in situ from stable precursors or using masked isocyanate equivalents, chemists can control their high reactivity for precise synthetic outcomes. wikipedia.orgrsc.org

Carbamyl isocyanates are instrumental in synthesizing a wide range of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and agrochemicals. rsc.orgresearchgate.net This is often achieved through cascade reactions where the isocyanate or a precursor engages in cyclization with a suitable partner. rsc.org

Isoxazolidines : These heterocycles can be formed through the 1,3-dipolar cycloaddition of N-carbamoyl nitrones with various dipolarophiles. nih.gov The N-carbamoyl nitrones are generated in situ from the N-selective carbamoylation of oximes with isocyanates. nih.govresearchgate.net This method allows for the synthesis of diverse isoxazolidines with high reactivity and yields, particularly when using electron-rich oximes and electron-deficient dipolarophiles. nih.govresearchgate.net The reaction has been developed into an organocatalytic asymmetric formal [3+2] cycloaddition, yielding N-Boc- and N-Cbz-protected isoxazolidines as single diastereoisomers with high enantiomeric excess. acs.org